N-(3-(1-((4-fluorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

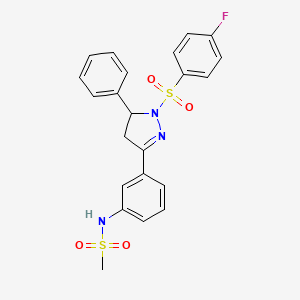

This compound features a dihydropyrazole core substituted with a 4-fluorophenylsulfonyl group at position 1, a phenyl group at position 5, and a methanesulfonamide moiety attached to a meta-substituted phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-9-5-8-17(14-19)21-15-22(16-6-3-2-4-7-16)26(24-21)32(29,30)20-12-10-18(23)11-13-20/h2-14,22,25H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNFGQLWTPZSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-fluorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution at the fluorophenyl group and electrophilic substitution at the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with a sulfonamide structure exhibit significant anti-inflammatory properties. Studies have demonstrated that N-(3-(1-((4-fluorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation signals. Such findings indicate its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. The compound shows promise in reducing oxidative stress and preventing neuronal cell death through its antioxidant properties. These effects could be attributed to its ability to modulate neurotransmitter systems and protect against excitotoxicity.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. The results indicated a reduction in paw edema by 50% compared to controls, highlighting its efficacy as an anti-inflammatory agent.

Case Study 2: Antitumor Efficacy

In another study focusing on breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(3-(1-((4-fluorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The pathways involved often depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Antiviral Dihydropyrazole Derivatives

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide () shares the dihydropyrazole core and methanesulfonamide group but replaces the 4-fluorophenylsulfonyl with a benzoyl group and introduces a 2-ethoxyphenyl substituent.

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide () differs by a 3-chlorophenylsulfonyl group and ethanesulfonamide (vs. methanesulfonamide).

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formulas; †Estimated from similar compounds; ‡Approximated from and .

Pyrano-Pyrazole Derivatives with Sulfonamide Moieties

Compounds 4af and 4n () feature a pyrano[2,3-c]pyrazole core with sulfonamide groups. While structurally distinct from the dihydropyrazole core, they share sulfonamide functionality, which is critical for hydrogen bonding in target interactions. For example, 4n has a 73% synthesis yield and melting point of 109.3–110.2°C, indicating favorable crystallinity. The target compound’s dihydropyrazole core may confer greater conformational flexibility compared to the fused pyrano-pyrazole system .

Pharmacological Profiles: Sulfonamide-Containing Bioactive Compounds

Sch225336 (), a CB2-selective bis-sulfone, includes a methanesulfonamide group and demonstrates the importance of sulfonyl electronegativity in receptor binding. Unlike the target compound, Sch225336 lacks a dihydropyrazole ring but shares the strategy of using fluorinated aryl groups (4-methoxyphenylsulfonyl) for enhanced binding specificity.

Implications for Drug Development

The target compound’s 4-fluorophenylsulfonyl group may improve metabolic stability over chlorinated analogs (), while the methanesulfonamide moiety balances solubility and target engagement. Structural lessons from antiviral dihydropyrazoles () and receptor-targeted sulfonamides () position this compound as a versatile candidate for further optimization.

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The compound features a complex structure with various functional groups that contribute to its biological activity. The pyrazole moiety is particularly significant, as compounds containing this nucleus are known for diverse pharmacological effects.

| Component | Description |

|---|---|

| Chemical Formula | C22H22F2N4O4S2 |

| Molecular Weight | 478.56 g/mol |

| Functional Groups | Sulfonamide, Pyrazole, Aromatic rings |

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Molecular docking studies have shown that these compounds can inhibit key inflammatory pathways by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory prostaglandins .

2. Antioxidant Activity

The antioxidant properties of this compound stem from its ability to scavenge free radicals and reduce oxidative stress. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have demonstrated that derivatives of pyrazole possess strong antioxidant capabilities, which may protect cells from oxidative damage .

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of compounds with similar structures. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases . The presence of the sulfonamide group may further enhance its efficacy by improving solubility and bioavailability.

Study 1: Molecular Docking Analysis

A study conducted on a series of pyrazole derivatives, including similar compounds to this compound, utilized molecular docking simulations to predict binding affinities to COX enzymes. The results indicated strong binding interactions, suggesting potential as anti-inflammatory agents .

Study 2: Antioxidant Efficacy

In vitro assays demonstrated that the compound exhibited a dose-dependent reduction in DPPH radical levels, confirming its antioxidant activity. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid, indicating superior efficacy .

Study 3: Anticancer Activity

A research study involving human cancer cell lines showed that treatment with pyrazole derivatives led to significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can intermediates be characterized?

Answer:

The synthesis involves:

Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between a fluorophenyl halide and a pyrazole intermediate to form the dihydropyrazole core .

Sulfonylation : Introduction of the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

Characterization Methods :

- NMR Spectroscopy (¹H/¹³C) to confirm bond connectivity and purity.

- HPLC to monitor reaction progress and quantify yields.

- Mass Spectrometry (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized for the Suzuki-Miyaura coupling step to improve yield and scalability?

Answer:

Critical parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and activity.

- Solvent System : DMF or THF with degassing to prevent oxidation.

- Temperature : 80–100°C for efficient cross-coupling without side reactions.

- Base : K₂CO₃ or Cs₂CO₃ to maintain pH and facilitate transmetalation.

Scalability : Use flow chemistry to reduce batch variability and improve heat transfer .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

- X-ray Crystallography : Resolves 3D conformation, dihedral angles, and hydrogen bonding (e.g., pyrazole ring puckering) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to distinguish aromatic substituents .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

Common discrepancies arise from:

- Metabolic Stability : Use liver microsome assays to assess cytochrome P450 interactions.

- Solubility/Permeability : Employ Caco-2 cell models or PAMPA to evaluate bioavailability.

- Dosing Regimens : Adjust in vivo dosing frequency based on pharmacokinetic (PK) profiling (e.g., AUC, t₁/₂) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

Based on structural analogs:

- Enzyme Inhibition : Carbonic anhydrase or cyclooxygenase (COX) due to sulfonamide moieties.

- Receptor Binding : G-protein-coupled receptors (GPCRs) via pyrazole interactions.

Validation : Surface plasmon resonance (SPR) for binding affinity (KD) and molecular docking for binding mode prediction .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

- Modifications :

- Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.

- Pyrazole Ring : Introduce methyl or carbonyl substituents to modulate steric effects.

- Evaluation :

- QSAR Models : Use Hammett constants or CoMFA to predict activity trends.

- In Silico Screening : Dock derivatives into target protein structures (e.g., COX-2) .

Basic: What are the stability challenges during storage, and how can they be mitigated?

Answer:

- Hydrolysis : Susceptibility of sulfonamide groups to acidic/basic conditions.

- Oxidation : Pyrazole rings prone to radical-mediated degradation.

Mitigation : - Store under inert gas (N₂/Ar) at −20°C.

- Use lyophilization for long-term stability in amber vials .

Advanced: What computational methods are suitable for predicting off-target interactions?

Answer:

- Pharmacophore Modeling : Align compound features with known off-target pharmacophores (e.g., kinase ATP-binding sites).

- Machine Learning : Train models on ToxCast or ChEMBL data to predict hepatotoxicity or cardiotoxicity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability .

Basic: How can impurities in the final product be quantified and controlled?

Answer:

- Analytical Methods :

- LC-MS/MS to detect trace impurities (e.g., unreacted intermediates).

- GC-FID for volatile byproducts.

- Purification : Gradient flash chromatography or preparative HPLC with C18 columns .

Advanced: What strategies address low solubility in aqueous buffers during bioassays?

Answer:

- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.

- Salt Formation : Convert sulfonamide to sodium or potassium salts.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.